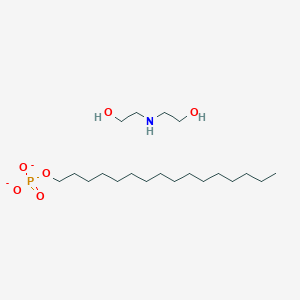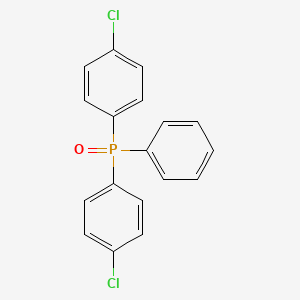
Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] is a compound known for its surfactant properties. It is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and anticorrosive abilities . This compound is also known by other names such as DEA-cetyl phosphate and is classified as an anionic surfactant .
Métodos De Preparación
The synthesis of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves the reaction of 1-Hexadecanol with polyphosphoric acid or phosphorus pentoxide, followed by neutralization with 2,2’-iminobis[ethanol] (diethanolamine) . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and other oxidized products.
Reduction: It can be reduced to form simpler alcohols and phosphates.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions . The compound’s molecular structure enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions .
Comparación Con Compuestos Similares
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Cetyl Phosphate: Similar in structure but lacks the diethanolamine component, making it less effective as a surfactant.
Stearyl Phosphate: Another similar compound with a longer carbon chain, which affects its solubility and emulsifying properties.
Lauryl Phosphate: With a shorter carbon chain, it has different solubility and surfactant properties compared to 1-Hexadecanol, phosphate, compd.
The uniqueness of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] lies in its balanced hydrophilic and hydrophobic properties, making it highly effective in various applications .
Propiedades
Número CAS |
69331-39-1 |
|---|---|
Fórmula molecular |
C20H46NO6P |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clave InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
| 69331-39-1 | |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
65138-84-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















